N-(1-cyanocyclopentyl)-2-[4-(2-hydroxypropyl)-3-methylpiperazin-1-yl]acetamide
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Overview
Description
N-(1-cyanocyclopentyl)-2-[4-(2-hydroxypropyl)-3-methylpiperazin-1-yl]acetamide: is a complex organic compound with potential applications in various scientific fields. This compound features a cyanocyclopentyl group and a hydroxypropyl-methylpiperazine moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclopentyl)-2-[4-(2-hydroxypropyl)-3-methylpiperazin-1-yl]acetamide typically involves multiple steps:
Formation of the cyanocyclopentyl group: This step involves the reaction of cyclopentanone with cyanide sources under basic conditions to form the cyanocyclopentyl intermediate.
Synthesis of the hydroxypropyl-methylpiperazine moiety: This involves the alkylation of piperazine with 2-chloropropanol and subsequent methylation.
Coupling reaction: The final step involves coupling the cyanocyclopentyl intermediate with the hydroxypropyl-methylpiperazine moiety using acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclopentyl)-2-[4-(2-hydroxypropyl)-3-methylpiperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyanide group can be reduced to primary amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
N-(1-cyanocyclopentyl)-2-[4-(2-hydroxypropyl)-3-methylpiperazin-1-yl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclopentyl)-2-[4-(2-hydroxypropyl)-3-methylpiperazin-1-yl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1-biphenyl-2-sulfonamide
- 3-Methoxyphenylboronic acid
Uniqueness
N-(1-cyanocyclopentyl)-2-[4-(2-hydroxypropyl)-3-methylpiperazin-1-yl]acetamide is unique due to its specific structural features, such as the combination of a cyanocyclopentyl group and a hydroxypropyl-methylpiperazine moiety, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[4-(2-hydroxypropyl)-3-methylpiperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O2/c1-13-9-19(7-8-20(13)10-14(2)21)11-15(22)18-16(12-17)5-3-4-6-16/h13-14,21H,3-11H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMIDUHPZOAMKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1CC(C)O)CC(=O)NC2(CCCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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